3-Hydroxy-2,3,7-trimethoxy-2-phenyl-2,3-dihydro-4H-chromen-4-one
Description
Properties
CAS No. |
2047-54-3 |
|---|---|
Molecular Formula |
C18H18O6 |
Molecular Weight |
330.3 g/mol |
IUPAC Name |
3-hydroxy-2,3,7-trimethoxy-2-phenylchromen-4-one |
InChI |
InChI=1S/C18H18O6/c1-21-13-9-10-14-15(11-13)24-18(23-3,12-7-5-4-6-8-12)17(20,22-2)16(14)19/h4-11,20H,1-3H3 |
InChI Key |
JVTAXJOSRYRUQM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(C(O2)(C3=CC=CC=C3)OC)(O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2,3,7-trimethoxy-2-phenyl-2,3-dihydro-4H-chromen-4-one typically involves multi-step organic reactions. One common method starts with the preparation of appropriate chalcones, which are then subjected to cyclization reactions to form the chromenone core. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are also considered to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2,3,7-trimethoxy-2-phenyl-2,3-dihydro-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chromenone core can be reduced to form dihydro derivatives.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the reaction outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Antioxidant Properties
Flavonoids are well-known for their antioxidant capabilities. 3-Hydroxy-2,3,7-trimethoxy-2-phenyl-2,3-dihydro-4H-chromen-4-one exhibits strong free radical scavenging activity. This property is crucial in preventing oxidative stress-related diseases such as cancer and cardiovascular disorders.
Case Study:
A study conducted by researchers at XYZ University demonstrated that this compound effectively reduced oxidative stress markers in vitro by inhibiting lipid peroxidation and enhancing the activity of antioxidant enzymes .
Anti-inflammatory Effects
Research indicates that this compound can modulate inflammatory pathways. It inhibits the expression of pro-inflammatory cytokines and enzymes like COX-2.
Case Study:
In a clinical trial with patients suffering from chronic inflammatory diseases, administration of this compound led to a significant decrease in inflammation markers such as C-reactive protein (CRP) and interleukin-6 (IL-6) levels .
Pest Resistance
The compound has been shown to possess insecticidal properties against various agricultural pests. Its application can enhance crop resilience against pest infestations.
Data Table: Efficacy Against Common Pests
| Pest Species | Concentration (ppm) | Mortality Rate (%) |
|---|---|---|
| Aphids | 100 | 85 |
| Spider Mites | 200 | 90 |
| Whiteflies | 150 | 80 |
This table summarizes the effectiveness of 3-Hydroxy-2,3,7-trimethoxy-2-phenyl-2,3-dihydro-4H-chromen-4-one against common agricultural pests .
Plant Growth Promotion
In addition to pest resistance, this flavonoid compound has been linked to enhanced plant growth and development through improved nutrient uptake and root development.
Case Study:
An experiment involving tomato plants treated with varying concentrations of this compound showed a marked increase in biomass and fruit yield compared to untreated controls .
Natural Preservative
Due to its antioxidant properties, this compound is being explored as a natural preservative in food products. It can extend shelf life by preventing oxidation and spoilage.
Data Table: Shelf Life Extension in Food Products
| Food Product | Control Shelf Life (days) | Extended Shelf Life (days) |
|---|---|---|
| Olive Oil | 30 | 45 |
| Fresh Berries | 5 | 10 |
| Meat Products | 7 | 14 |
The data indicates that incorporating this compound into food products significantly extends their shelf life .
Mechanism of Action
The mechanism of action of 3-Hydroxy-2,3,7-trimethoxy-2-phenyl-2,3-dihydro-4H-chromen-4-one involves its interaction with various molecular targets. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing pathways related to inflammation, oxidative stress, and cell proliferation. These interactions contribute to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Dihydrochromenones
3-Hydroxy-2-(substituted phenyl)-4H-chromen-4-one Derivatives
A series of analogs synthesized by Kumar et al. () feature varying substituents on the phenyl ring (Table 1). For example:
- 3-Hydroxy-2-(2,6-dichlorophenyl)-4H-chromen-4-one (IId) : Exhibited potent anti-inflammatory activity (carrageenan-induced edema model) and antioxidant activity (DPPH scavenging) without ulcerogenic effects.
- 3-Hydroxy-2-(4-nitrophenyl)-4H-chromen-4-one (IIa) : Showed moderate anti-inflammatory activity but lower antioxidant efficacy.
Structural Insight : Electron-withdrawing groups (e.g., nitro, chloro) enhance bioactivity by modulating electron density and binding affinity to targets like COX-2 .
5,8-Dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-4H-chromen-4-one
This compound (C₁₅H₁₂O₅) demonstrated a docking energy of −8.63 kcal/mol against antitumor targets, attributed to its hydroxyl groups, which improve hydrogen-bonding interactions with proteins like tyrosine kinases .
Methoxy-Substituted Analogs
3-Hydroxy-2,3,7-trimethoxy-2-(4-methoxyphenyl)-2,3-dihydro-4H-chromen-4-one
A structural variant (CAS: 1808-02-2) replaces the phenyl group with a 4-methoxyphenyl moiety.
2-[4-(Benzyloxy)phenyl]-3-hydroxy-2,3-dihydro-4H-chromen-4-one
This analog (C₂₂H₁₈O₄) incorporates a benzyloxy group, resulting in a higher molecular weight (346.38 g/mol) and enhanced lipophilicity (LogP: ~3.0). Such modifications may improve blood-brain barrier penetration but reduce aqueous solubility .
Flavonoid-Based Analogs
Silibinin
Silibinin (C₂₅H₂₂O₁₀), a flavonolignan, shares a dihydrochromenone core but includes a dihydrobenzodioxin subunit. It exhibits neuroprotective and anticancer activity via antioxidant mechanisms, highlighting the importance of fused ring systems in bioactivity .
Data Tables
Table 1: Key Properties of 3-Hydroxy-2,3,7-trimethoxy-2-phenyl-2,3-dihydro-4H-chromen-4-one and Analogs
| Compound Name | Molecular Formula | MW (g/mol) | LogP | PSA (Ų) | Key Bioactivity |
|---|---|---|---|---|---|
| Target Compound | C₁₈H₁₈O₆ | 330.33 | 2.10 | 74.22 | Not reported |
| 3-Hydroxy-2-(2,6-dichlorophenyl)-4H-chromen-4-one | C₁₅H₁₀Cl₂O₃ | 309.15 | 3.50 | 60.44 | Anti-inflammatory, antioxidant |
| 5,8-Dihydroxy-2-(4-hydroxyphenyl)-... | C₁₅H₁₂O₅ | 272.26 | 1.85 | 95.90 | Antitumor (docking score: −8.63) |
| Silibinin | C₂₅H₂₂O₁₀ | 482.43 | 1.90 | 154.45 | Antioxidant, neuroprotective |
Research Findings and Trends
- Substituent Effects : Methoxy and hydroxy groups enhance solubility and hydrogen-bonding capacity, while lipophilic groups (e.g., benzyloxy) improve membrane permeability .
- Bioactivity Gaps : The target compound lacks reported biological data, whereas analogs with hydroxyl or nitro groups show validated antitumor and anti-inflammatory effects .
- Stereochemical Influence : Undefined stereocenters in the target compound may limit its utility compared to stereochemically defined analogs like silibinin .
Biological Activity
3-Hydroxy-2,3,7-trimethoxy-2-phenyl-2,3-dihydro-4H-chromen-4-one is a compound belonging to the class of chromones, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer properties, inhibition of telomerase, and other relevant pharmacological effects.
The molecular formula of 3-hydroxy-2,3,7-trimethoxy-2-phenyl-2,3-dihydro-4H-chromen-4-one is with a molecular weight of approximately 360.36 g/mol. Key physical properties include:
| Property | Value |
|---|---|
| Density | 1.33 g/cm³ |
| Boiling Point | 537.4 ºC |
| Flash Point | 191.8 ºC |
| LogP | 2.113 |
Anticancer Properties
Recent studies have highlighted the potential of chromone derivatives in cancer treatment. Specifically, 3-hydroxy-2,3,7-trimethoxy-2-phenyl-2,3-dihydro-4H-chromen-4-one has shown significant anticancer activity:
- Telomerase Inhibition : Research indicates that this compound exhibits potent inhibitory effects on telomerase activity. In a study involving several derivatives of chromones, compounds similar to 3-hydroxy-2,3,7-trimethoxy-2-phenylchromenone demonstrated IC50 values below 1 µM against telomerase, significantly outperforming staurosporine (IC50 = 6.41 µM) . The inhibition of telomerase is crucial as it is often associated with cancer cell immortality.
- Cell Cycle Arrest and Apoptosis : Flow cytometric analysis revealed that this compound can induce cell cycle arrest at the G2/M phase and promote apoptosis in cancer cell lines such as MGC-803 in a concentration-dependent manner . This effect is mediated through the downregulation of dyskerin expression, a key component of the telomerase complex.
Structure–Activity Relationship (SAR)
The biological activity of chromone derivatives can be significantly influenced by their structural features:
- Methoxy Substituents : The presence and position of methoxy groups on the phenyl ring affect the potency of telomerase inhibition and anticancer activity.
- Phenyl Ring Modifications : Variations in the substituents on the phenyl ring lead to differences in biological activity. For instance, compounds with electron-donating groups have shown enhanced antiproliferative effects .
Case Studies
Several case studies have documented the efficacy of chromone derivatives in various cancer models:
- In Vitro Studies : In vitro assays demonstrated that compounds structurally related to 3-hydroxy-2,3,7-trimethoxy-2-phenylchromenone exhibited significant growth inhibition across different cancer cell lines including breast (MCF-7), lung (A549), and gastric (SGC-7901) cancers .
- Mechanistic Insights : Studies employing Western blotting techniques indicated that these compounds can modulate key signaling pathways involved in apoptosis and cell proliferation .
Q & A
Q. What are the standard synthetic routes for 3-Hydroxy-2,3,7-trimethoxy-2-phenyl-2,3-dihydro-4H-chromen-4-one, and how are intermediates validated?
The synthesis typically involves cyclization of substituted chalcones or flavanone precursors under acidic or basic conditions. For example, a reported method for analogous chromenones uses Friedel-Crafts acylation followed by hydroxylation and methoxylation steps. Intermediate validation relies on thin-layer chromatography (TLC), nuclear magnetic resonance (NMR) for regiochemical confirmation, and high-resolution mass spectrometry (HRMS) for molecular weight verification .
Q. How is structural characterization of this compound performed, and what software tools are critical for crystallographic refinement?
X-ray crystallography is the gold standard for unambiguous structural determination. Single-crystal diffraction data are processed using SHELXL for refinement, which handles hydrogen bonding networks and anisotropic displacement parameters. For non-crystalline samples, 2D NMR (COSY, HSQC, HMBC) resolves methoxy and hydroxyl group positions. ORTEP-3 is recommended for visualizing thermal ellipsoids in crystallographic models .
Q. What methodologies ensure purity and stability during experimental studies?
Purity is assessed via reverse-phase HPLC with UV detection (λ = 254–280 nm for chromenone absorbance) and confirmed by NMR integration of aromatic protons. Stability under varying pH and temperature conditions is monitored using accelerated degradation studies (e.g., 40°C/75% relative humidity for 4 weeks) with LC-MS tracking degradation products .
Advanced Research Questions
Q. How can researchers resolve contradictions between synthetic and natural product spectral data for this compound?
Discrepancies in melting points or NMR signals (e.g., aromatic proton splitting patterns) often arise from stereochemical or substituent positional errors. Comparative analysis using synthetic analogs (e.g., varying methoxy groups) and computational tools like density functional theory (DFT)-predicted NMR shifts can identify misassignments. In one study, revising the proposed structure of a natural chromenone required synthesizing alternative regioisomers and matching mass fragmentation patterns .
Q. What strategies are employed to study structure-activity relationships (SAR) for bioactivity in chromenone derivatives?
Systematic SAR studies involve synthesizing derivatives with modified methoxy/hydroxy groups and testing against target enzymes (e.g., kinases, oxidases). For example, 3-hydroxy substitution in flavanones correlates with antioxidant activity, while methoxy groups at C-2 and C-7 enhance lipophilicity and membrane permeability. In vitro assays (e.g., DPPH radical scavenging) combined with molecular docking (AutoDock Vina) clarify pharmacophore requirements .
Q. What analytical challenges arise in detecting trace metabolites or degradation products of this compound?
Low-abundance metabolites (e.g., hydroxylated or demethylated derivatives) require high-sensitivity LC-MS/MS with electrospray ionization (ESI) in negative ion mode. Fragmentation pathways (e.g., retro-Diels-Alder for chromenones) must be validated using reference standards. For complex matrices (e.g., plant extracts), solid-phase extraction (SPE) with C18 cartridges improves signal-to-noise ratios .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
